molecular formula C9H13F2N B2681238 (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine CAS No. 2413898-02-7

(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine

Cat. No.: B2681238
CAS No.: 2413898-02-7
M. Wt: 173.207
InChI Key: AUUFEUAHMZFFJW-UHFFFAOYSA-N
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Description

(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine is a high-purity, synthetic chemical compound offered for research and development purposes. It features a unique dispirocyclic scaffold incorporating two fluorine atoms, a structure that is of significant interest in modern medicinal chemistry and materials science. The rigid, three-dimensional geometry of the dispiro[2.0.34.13]octane core can be utilized to explore novel molecular conformations and protein interactions. The primary amine functional group provides a versatile handle for further synthetic modification, making this compound a valuable building block for the creation of diverse chemical libraries. Researchers may employ this compound in the design and synthesis of potential pharmaceutical candidates, particularly for central nervous system targets, or as a structural motif in the development of advanced organic materials. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

(8,8-difluorodispiro[2.0.34.13]octan-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N/c10-9(11)7(1-2-7)8(9)3-6(4-8)5-12/h6H,1-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUFEUAHMZFFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3(C2(F)F)CC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common synthetic routes may involve:

    Formation of the Dispiro Structure: This can be achieved through cycloaddition reactions or other ring-forming reactions under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its structural features may allow it to interact with specific biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and binding affinity. The dispiro structure may allow the compound to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Applications/Notes References
(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine Not explicitly provided Dispiro system, 8,8-difluoro, methanamine group Hypothesized as a pharmaceutical intermediate
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride C8H14ClF2N Single spiro[3.3], 6,6-difluoro, hydrochloride salt Commercial availability as a building block
1-{2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine Not provided Spiro[3.4] with oxygen, 2,2-difluoro Potential use in synthetic chemistry
6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)- C15H22N2 Spiro[3.4] with nitrogen, benzyl substituent Research chemical
Key Observations:
  • Spiro Configuration : The target compound’s dispiro system introduces greater conformational restriction compared to single-spiro analogs like (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine . This rigidity may enhance binding specificity in biological targets.
  • Fluorine Substitution: The 8,8-difluoro substitution likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs. However, 6,6-difluoro derivatives (e.g., ) exhibit similar electronic effects but differ in steric placement .
  • Functional Groups : The methanamine group is conserved across analogs, suggesting shared reactivity in amide bond formation or salt generation (e.g., hydrochloride salts in ) .

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

  • Molecular Weight : Analogs like (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride have a molecular weight of 197.65 g/mol . The target compound, lacking a hydrochloride group, would likely have a lower molecular weight (~180–190 g/mol).
  • Fluorine substituents may further reduce aqueous solubility.

Biological Activity

The compound (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine is a novel chemical entity with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest various biological activities, which merit detailed investigation. This article compiles existing research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

  • IUPAC Name : (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine
  • Molecular Formula : C16H23F2N
  • Molecular Weight : 283 Da
  • LogP : 1.65
  • Polar Surface Area : 32 Ų

The compound features a dispiro structure, which contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against a range of pathogens.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer therapy.
  • Neuroprotective Properties : Some studies indicate that the compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine showed promising results against Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be a lead candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated the following IC50 values:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These findings suggest that (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine has selective cytotoxicity towards certain cancer cells, warranting further exploration in cancer therapy.

Neuroprotective Effects

Research into the neuroprotective potential of this compound was conducted using a murine model of neurodegeneration:

  • Experimental Design : Mice were administered varying doses of the compound prior to inducing neurodegeneration.
  • Results : The treated group exhibited significantly reduced neuronal loss and improved behavioral outcomes compared to the control group.

Q & A

Basic Research: What are the optimal synthetic routes and purification methods for (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine?

Answer:
The synthesis of this dispiro compound likely involves multi-step reactions, including fluorination and spiro-ring formation. A comparable dispiro methanamine derivative (1-{dispiro[2.0.3⁴.1³]octan-6-yl}methanamine) was synthesized via nucleophilic substitution and cyclization, with purification achieved using preparative HPLC . For fluorinated analogs, fluorinating agents like DAST or Deoxo-Fluor may be employed. Post-synthesis purification can utilize reversed-phase HPLC (e.g., retention time 1.57 minutes under SMD-TFA05 conditions) and LCMS for confirmation (m/z 658 [M+H]+ observed in related compounds) .

Basic Research: How can the structural integrity of this compound be confirmed?

Answer:
Structural validation requires a combination of techniques:

  • X-ray crystallography : Used for resolving complex spirocyclic systems, as demonstrated for (dimethylphosphoryl)methanaminium iodide derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) can confirm fluorine substitution patterns and spiro connectivity. For example, (6-Methoxypyridin-3-yl)methanamine derivatives were characterized using ¹H NMR at 400 MHz .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and fluorine isotopic patterns.

Advanced Research: What are the reactivity trends of the difluorinated spiro core in cross-coupling reactions?

Answer:
The electron-withdrawing effect of fluorine may hinder traditional cross-coupling (e.g., Suzuki-Miyaura). However, palladium-catalyzed Buchwald-Hartwig amination could exploit the methanamine group. In related spiro compounds, fluorinated rings were functionalized via SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and Fukui indices .

Advanced Research: How can molecular dynamics (MD) simulations guide the design of derivatives for biological targets?

Answer:
MD simulations can model ligand-receptor interactions, particularly for spirocyclic systems. For example, bicyclo[2.2.2]octane derivatives (e.g., LR-5182) were studied for dopamine reuptake inhibition using force fields like AMBER or CHARMM . Key steps:

Docking : Use AutoDock Vina to predict binding poses.

Trajectory analysis : Calculate binding free energies (MM-PBSA/GBSA) and hydrogen bond persistence.

Fluorine impact : Assess how difluorination affects binding entropy and solvation.

Advanced Research: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

Answer:
Discrepancies may arise from dynamic effects (e.g., ring puckering in spiro systems). Strategies include:

  • Variable-temperature NMR : To identify conformational exchange (e.g., coalescence temperatures).
  • DFT-NMR comparison : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute chemical shifts with gauge-including atomic orbitals (GIAO). A study on (2-nitrobenzyl)methanamine derivatives used this approach to validate experimental shifts .
  • Crystallographic validation : Cross-check with X-ray data to resolve ambiguities .

Basic Research: What are the solubility and stability profiles of this compound under varying pH conditions?

Answer:
Methanamine derivatives often exhibit pH-dependent solubility. For example:

  • Low pH (1–3) : Protonation of the amine enhances water solubility but may reduce stability due to hydrolysis.
  • Neutral pH (7–8) : Limited solubility in aqueous buffers; DMSO or ethanol is recommended for stock solutions.
  • Stability : Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation. Related compounds like (Tetrahydrofuran-3-yl)methanamine require refrigeration .

Advanced Research: What pharmacological targets are plausible for this compound, given its structural analogs?

Answer:
Spirocyclic methanamines are explored as enzyme inhibitors or CNS agents. For example:

  • Beta-lactamase inhibition : Spirocyclic carbamates (e.g., bicyclo[3.2.1]octane derivatives) act as prodrugs targeting bacterial enzymes .
  • Neurotransmitter modulation : LR-5182, a bicyclo[2.2.2]octane methanamine, inhibits norepinephrine/dopamine reuptake .
  • Kinase inhibition : Fluorinated spiro systems may mimic ATP-binding motifs in kinases.

Basic Research: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood due to volatile amine vapors.
  • Waste disposal : Follow guidelines for halogenated amines (e.g., separate collection for incineration) .
  • Emergency measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

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